molecular formula C9H8BrN3O3 B11806291 ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11806291
M. Wt: 286.08 g/mol
InChI Key: IVVCJVWTLPZWNS-UHFFFAOYSA-N
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Description

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce furan oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-chlorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(5-fluorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(5-iodofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its biological activity and binding affinity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C9H8BrN3O3

Molecular Weight

286.08 g/mol

IUPAC Name

ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

IVVCJVWTLPZWNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br

Origin of Product

United States

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